molecular formula C7H6FNO3 B1340070 2-Fluoro-5-nitroanisole CAS No. 454-16-0

2-Fluoro-5-nitroanisole

Cat. No. B1340070
CAS RN: 454-16-0
M. Wt: 171.13 g/mol
InChI Key: AZNKKZHZGDZSIF-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitroanisole, also known as 5-fluoro-2-nitrophenyl methyl ether, is a chemical compound with the molecular formula C7H6FNO3 . It is an off-white to yellow to brown powder or crystals .


Synthesis Analysis

The synthesis of 2-Fluoro-5-nitroanisole involves the reaction of 2,4-difluoro-1-nitrobenzene with methanol in the presence of potassium tert-butoxide (PTB) at 0°C. The reaction mass is stirred at 0°C for 15-30 minutes, then the temperature is raised to 20°C and the reaction mass is stirred at 20°C for 4 hours .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-nitroanisole is represented by the InChI code: 1S/C7H6FNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 . The molecular weight of the compound is 171.13 .


Physical And Chemical Properties Analysis

2-Fluoro-5-nitroanisole has a density of 1.3±0.1 g/cm3 . Its boiling point is 245.8±20.0 °C at 760 mmHg . The compound has a molar refractivity of 39.5±0.3 cm3 . It has 4 H bond acceptors and 2 freely rotating bonds .

Scientific Research Applications

  • 5-Fluoro-2-nitroanisole

    • Application: This compound is often used as a reagent in the synthetic preparation of imidazopyridines .
    • Results or Outcomes: The outcome of using this reagent would be the successful synthesis of imidazopyridines, which are a class of compounds with potential applications in medicinal chemistry .
  • 2-Fluoro-4-nitroanisole

    • Application: This compound has been used as an alternative biochemical photoprobe for proteins .
    • Method of Application: In photolabeling studies, the compound would be introduced to a protein solution and then exposed to light. The light causes the photoreactive group in the compound to form a covalent bond with the protein, allowing for further analysis .
    • Results or Outcomes: The use of this compound as a photoprobe can help researchers understand the structure and function of proteins .

Safety And Hazards

2-Fluoro-5-nitroanisole is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-fluoro-2-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNKKZHZGDZSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560464
Record name 1-Fluoro-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-nitroanisole

CAS RN

454-16-0
Record name 1-Fluoro-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-2-methoxy-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An intimate mixture of 2.0 grams of 2-fluoro-5-nitrophenol, 2.0 grams of potassium carbonate, and 1.0 ml. of methyl sulphate, is heated on the steam bath for 5 minutes and then steam distilled, the volume of liquid in the flask being kept as small as possible. The 2-fluoro-5nitroanisole passes over, and a further quantity is obtained by adding more potassium carbonate (1 gram) and methyl sulphate (0.5 ml.) to the residual liquor, which is then warmed and steam distilled. The 2-fluoro-5-nitroanisole is then recrystallized from hexane.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Burghard, CDW Blanton Jr - Journal of Pharmaceutical Sciences, 1980 - Elsevier
… 2-fluoro-5-nitroanisole (111) was prepared by the method of Elderfield et al. (11). Compound 111 (37.23 g, 0.2 mole), 34.96 g of arsenic pentoxide (0.15 mole), and 46 ml of 85% …
Number of citations: 9 www.sciencedirect.com
A Minta, RY Tsien - Journal of Biological Chemistry, 1989 - ASBMB
… Our first attempt at such a molecule was 25, prepared by reaction of the diaza crown with 2-fluoro-5-nitroanisole (Ruyle et al., 1977) then reduction and acetylation as usual. indeed had …
Number of citations: 786 www.jbc.org
JW Lee, C Choi, J Kim, S Lee, J Kim, Y Lee… - Archives of Pharmacal …, 2022 - Springer
… Compound 3l was prepared by the general procedure A using 2-fluoro-5-nitroanisole and 8-hydroxyquinoline as starting materials at 100 C for 30 min in microwave. Yield: 77%. H-NMR …
Number of citations: 2 idp.springer.com

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